molecular formula C11H10F2N4O2S2 B5089069 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide CAS No. 5372-54-3

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide

Cat. No.: B5089069
CAS No.: 5372-54-3
M. Wt: 332.4 g/mol
InChI Key: XUBHFFNVBSMTOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide typically involves multiple steps. The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol, and using catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O2S2/c12-9(13)19-7-4-2-1-3-6(7)15-8(18)5-20-11-17-16-10(14)21-11/h1-4,9H,5H2,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBHFFNVBSMTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368499
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5372-54-3
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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